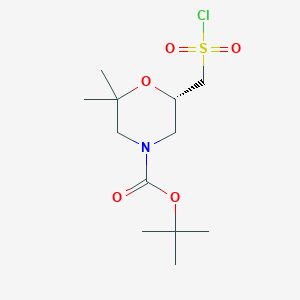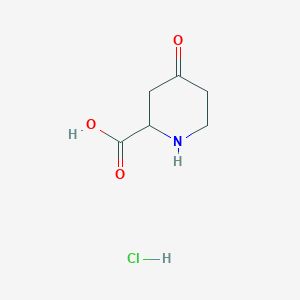![molecular formula C18H21NO3 B2719206 N-(2-hydroxy-3-methoxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1334372-12-1](/img/structure/B2719206.png)
N-(2-hydroxy-3-methoxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named “tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate” has been synthesized . Another related compound, “N-(2-hydroxy-3-methoxybenzyl)-2-methoxyethanaminium”, has been synthesized through a series of reactions including imine formation, imine reduction, and amine acetylation .Wissenschaftliche Forschungsanwendungen
Carboxamide Derivatives as Met Kinase Inhibitors
The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors demonstrates the therapeutic potential of carboxamide derivatives. These compounds have shown excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, suggesting their potential for clinical trials and therapeutic applications (G. M. Schroeder et al., 2009).
Synthesis and Characterization of Carboxamide Derivatives
Research on the synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide highlights the chemical versatility and potential for creating compounds with distinct structural features for various applications. The study provides a rapid and high-yield synthetic route, emphasizing the relevance of carboxamide derivatives in chemical synthesis and potential pharmaceutical applications (Cilong Chu et al., 2021).
Poly(N-isopropyl acrylamide) for Drug Delivery
The controlled, room-temperature RAFT polymerization of N-isopropylacrylamide to produce poly(N-isopropyl acrylamide), a thermoresponsive polymer, underscores the importance of carboxamide functionality in developing drug delivery systems. This research demonstrates the potential for precision in polymerization techniques to create polymers with specific properties for biomedical applications (A. Convertine et al., 2004).
Antimicrobial Activity of Carboxanilides
A study on the synthesis, characterization, and cytotoxicity of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, including carboxamide compounds, provides insights into the antimicrobial and anticancer potential of these chemicals. The in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells indicates the potential biomedical applications of carboxamide derivatives in developing new antimicrobial and anticancer agents (Ashraf S. Hassan et al., 2014).
Zukünftige Richtungen
The future directions for the study of “N-(2-hydroxy-3-methoxy-2-methylpropyl)-[1,1’-biphenyl]-4-carboxamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, pharmacy, and materials science could be explored. Databases like ChemSynthesis provide a platform for the free sharing of information about the synthesis and properties of a wide range of compounds , which could be beneficial for future research on “N-(2-hydroxy-3-methoxy-2-methylpropyl)-[1,1’-biphenyl]-4-carboxamide”.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-18(21,13-22-2)12-19-17(20)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,21H,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIYNWXKMBDLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)(COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Chlorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2719124.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2719125.png)





![1-[(E)-2-Carboxyethenyl]triazole-4-carboxylic acid](/img/structure/B2719138.png)



![3-(4-bromobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719144.png)
![Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2719145.png)
